

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Bromo-2-hydroxyphenyl)ethanone
Cat. No.:	B157580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of **1-(3-Bromo-2-hydroxyphenyl)ethanone**. The information presented is intended to support research and development activities in medicinal chemistry, chemical synthesis, and drug discovery.

Chemical and Physical Properties

1-(3-Bromo-2-hydroxyphenyl)ethanone, with the CAS number 1836-05-1, is a substituted aromatic ketone.^{[1][2][3]} Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	1836-05-1
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol [1]
Physical Form	White to pale-yellow to yellow-brown solid or liquid [3]
IUPAC Name	1-(3-bromo-2-hydroxyphenyl)ethanone [3]
Synonyms	3-Bromo-2-hydroxyacetophenone, 2-Hydroxy-3-bromoacetophenone

Spectroscopic Data

The structural identity of **1-(3-Bromo-2-hydroxyphenyl)ethanone** is confirmed through various spectroscopic techniques. The key quantitative data from these analyses are presented below.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.97	s	1H	OH
7.73	m	2H	4-H, 6-H
6.82	t ($J = 7.9$ Hz)	1H	5-H
2.66	s	3H	CH ₃
Solvent: CDCl ₃ [4]			

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
204.3	C=O
158.9	C-2
139.6	C-4
129.9	C-6
120.5	C-1
119.6	C-5
112.0	C-3
26.7	CH ₃
Solvent: CDCl ₃ ^[4]	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
3008, 2925	C-H stretching
2570	O-H stretching (intramolecular hydrogen bonding)
1643	C=O stretching (ketone)
1473, 1428	Aromatic C=C stretching
1364	CH ₃ bending
1250	C-O stretching
1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437	Fingerprint region
Method: ATR ^[4]	

Mass Spectrometry

m/z	Interpretation
214	$[M]^+$
216	$[M+2]^+$
201, 199	$[M-CH_3]^+$
145, 143	$[M-COCH_3]^+$
92	
77	
63	
The presence of bromine is indicated by the characteristic $[M]^+$ and $[M+2]^+$ isotopic pattern.	
[4]	

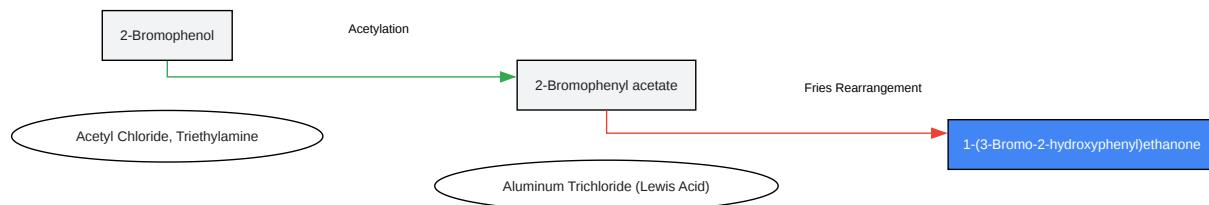
Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

The primary synthetic route to **1-(3-Bromo-2-hydroxyphenyl)ethanone** is a two-step process commencing with the acetylation of 2-bromophenol, followed by a Fries rearrangement.[\[1\]](#)

Experimental Protocol

Step 1: Synthesis of 2-Bromophenyl acetate

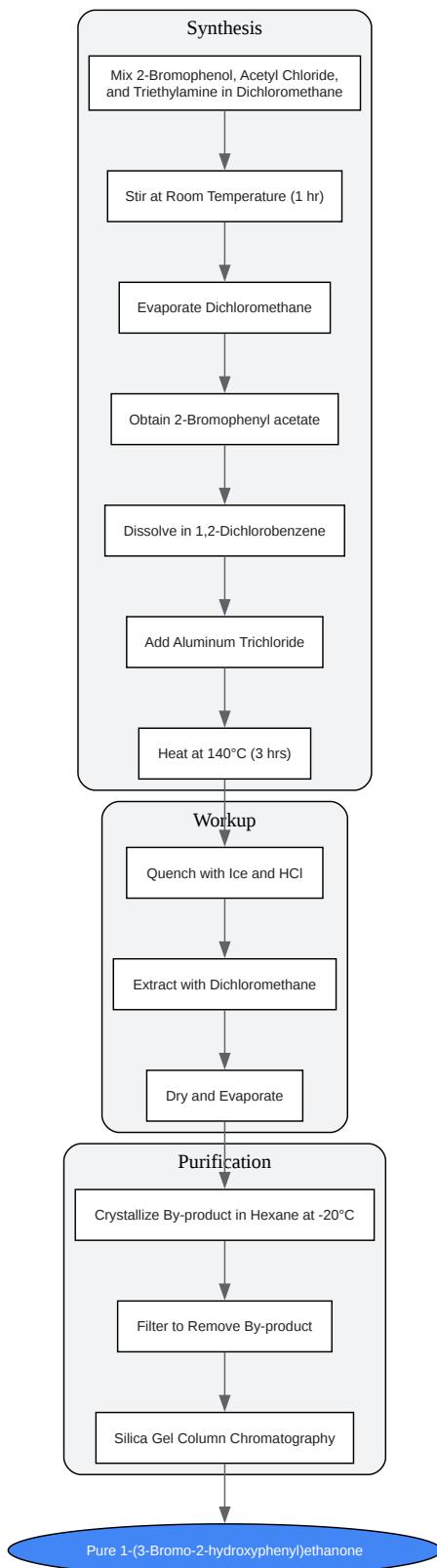
- To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottomed flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol).[\[1\]](#)
- Stir the reaction mixture at room temperature for 1 hour.[\[1\]](#)
- Remove the solvent by distillation under reduced pressure to yield 2-bromophenyl acetate.[\[1\]](#)


Step 2: Fries Rearrangement to **1-(3-Bromo-2-hydroxyphenyl)ethanone**

- Dissolve the 2-bromophenyl acetate from Step 1 in 1,2-dichlorobenzene (100 mL).[\[1\]](#)

- Add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.[1]
- Heat the reaction mixture to 140 °C and stir for 3 hours.[1]
- Upon completion, cool the reaction and adjust to a slightly acidic pH by adding ice and 10% hydrochloric acid.[1]
- Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).[1]
- Combine the organic phases, dry with magnesium sulfate, and filter.[1]
- Remove the dichloromethane by evaporation under reduced pressure.[1]
- Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize and remove the para-substituted by-product by filtration.[1]
- Filter the filtrate through a silica gel column, washing with hexane to remove the 1,2-dichlorobenzene.[1]
- Change the eluent to dichloromethane-triethylamine (20:1) to elute the product.[1]
- Evaporate the eluent from the product-containing fractions under reduced pressure to afford pure **1-(3-Bromo-2-hydroxyphenyl)ethanone**.[1]

Visualizations


Synthesis Pathway of **1-(3-Bromo-2-hydroxyphenyl)ethanone**

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-(3-Bromo-2-hydroxyphenyl)ethanone**.

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1 [chemicalbook.com]
- 2. 1836-05-1|1-(3-Bromo-2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 1-(3-Bromo-2-hydroxyphenyl)ethanone | 1836-05-1 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157580#1-3-bromo-2-hydroxyphenyl-ethanone-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com